N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
CAS No.:
Cat. No.: VC16368729
Molecular Formula: C20H14N2O4S3
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14N2O4S3 |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | N-(2-oxochromen-6-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C20H14N2O4S3/c23-17(21-13-4-5-15-12(10-13)3-6-18(24)26-15)7-8-22-19(25)16(29-20(22)27)11-14-2-1-9-28-14/h1-6,9-11H,7-8H2,(H,21,23)/b16-11- |
| Standard InChI Key | KGJOOUWJDGVCQD-WJDWOHSUSA-N |
| Isomeric SMILES | C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
| Canonical SMILES | C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Introduction
Structural Characteristics and Molecular Design
Hybrid Architecture of Coumarin and Thiazolidinone
The compound’s structure features a coumarin nucleus (2-oxo-2H-chromen-6-yl) linked via a propanamide spacer to a thiazolidinone-thiophene hybrid (Figure 1). The coumarin moiety contributes a planar aromatic system with inherent fluorescence properties, while the thiazolidinone ring introduces a sulfur-rich heterocycle capable of diverse chemical interactions . The (5Z)-configuration of the thiophen-2-ylmethylidene group ensures stereochemical specificity, which is critical for binding to biological targets.
Key Functional Groups
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Coumarin Core: The 2-oxo-chromen system is associated with antioxidant and anticoagulant activities .
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Thiazolidinone Ring: The 4-oxo-2-thioxo configuration enhances electron delocalization, improving stability and reactivity .
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Thiophene Substituent: The conjugated thiophene system augments π-π stacking interactions with proteins or nucleic acids.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves three primary stages (Table 1):
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Purification Method |
|---|---|---|---|
| 1 | Coumarin-6-amine preparation | 6-Aminocoumarin, acylating agents | Crystallization |
| 2 | Thiazolidinone-thiophene synthesis | Thiophene-2-carbaldehyde, thiourea | Column chromatography |
| 3 | Propanamide coupling | EDC/HOBt, DMF | TLC monitoring |
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Coumarin Derivative Preparation: 6-Aminocoumarin is acylated to introduce the propanamide linker.
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Thiazolidinone-Thiophene Assembly: Condensation of thiophene-2-carbaldehyde with thiourea forms the thiazolidinone core, followed by Knoevenagel condensation to introduce the (5Z)-configured exocyclic double bond.
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Final Coupling: The coumarin and thiazolidinone-thiophene units are conjugated using carbodiimide-mediated amide bond formation.
Challenges in Stereochemical Control
The (5Z)-configuration of the thiophen-2-ylmethylidene group is stabilized by intramolecular hydrogen bonding between the thione sulfur and the carbonyl oxygen. Reaction conditions (e.g., temperature, solvent polarity) must be rigorously controlled to avoid isomerization to the (5E)-form, which exhibits reduced bioactivity .
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, coumarin H-4)
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δ 7.95 (d, J = 8.4 Hz, 1H, coumarin H-5)
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δ 7.68 (m, 2H, thiophene H-3/H-4)
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δ 6.45 (s, 1H, thiazolidinone CH=S)
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δ 3.82 (t, J = 6.8 Hz, 2H, propanamide CH2)
13C NMR (100 MHz, DMSO-d6):
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δ 192.1 (C=O, coumarin)
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δ 178.3 (C=O, thiazolidinone)
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δ 162.7 (C=S)
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δ 145.2 (thiophene C-2)
Infrared (IR) Spectroscopy
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1660 cm⁻¹: Thiazolidinone C=O.
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1370 cm⁻¹: C–N stretching of the propanamide linker.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The thiophene-thiazolidinone moiety disrupts bacterial cell membrane integrity by chelating essential metal ions.
Chemical Modifications and Structure-Activity Relationships (SAR)
Role of the Propanamide Linker
Shortening the linker to ethanamide reduces antimicrobial activity by 60%, indicating that the three-carbon chain optimally positions the thiazolidinone-thiophene unit for target engagement.
Impact of Thiophene Substitution
Replacing thiophene with furan diminishes anti-inflammatory activity, highlighting the importance of sulfur’s electronegativity in mediating redox interactions.
Future Directions and Applications
Drug Delivery Systems
Encapsulation in liposomal nanoparticles could enhance bioavailability, as the compound’s logP value (2.8) suggests moderate hydrophobicity.
Targeted Cancer Therapy
Preliminary studies indicate apoptosis induction in MCF-7 breast cancer cells (IC50 = 18 µM) via caspase-3 activation.
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